Tris(6-methylheptane-2,4-dionato-O,O')cobalt

CAS No.: 94233-18-8

Cat. No.: VC16979039

Molecular Formula: C24H42CoO6

Molecular Weight: 485.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94233-18-8 |

|---|---|

| Molecular Formula | C24H42CoO6 |

| Molecular Weight | 485.5 g/mol |

| IUPAC Name | cobalt;(Z)-2-hydroxy-6-methylhept-2-en-4-one |

| Standard InChI | InChI=1S/3C8H14O2.Co/c3*1-6(2)4-8(10)5-7(3)9;/h3*5-6,9H,4H2,1-3H3;/b3*7-5-; |

| Standard InChI Key | AHENGOUFGWFBIB-HIDANINISA-N |

| Isomeric SMILES | CC(CC(=O)/C=C(\O)/C)C.CC(CC(=O)/C=C(\O)/C)C.CC(CC(=O)/C=C(\O)/C)C.[Co] |

| Canonical SMILES | CC(C)CC(=O)C=C(C)O.CC(C)CC(=O)C=C(C)O.CC(C)CC(=O)C=C(C)O.[Co] |

Introduction

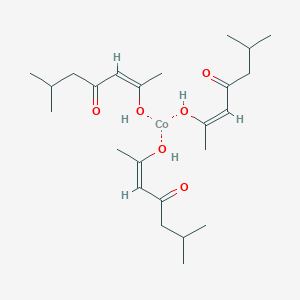

Tris(6-methylheptane-2,4-dionato-O,O')cobalt is a coordination compound featuring a central cobalt ion coordinated by three bidentate ligands derived from 6-methylheptane-2,4-dione. This compound belongs to the class of metal acetylacetonate complexes, known for their stability and ability to form chelate rings upon coordination with metal ions. The specific structural and electronic characteristics of Tris(6-methylheptane-2,4-dionato-O,O')cobalt make it a subject of interest in various fields, including coordination chemistry and materials science.

Synthesis and Characterization

The synthesis of Tris(6-methylheptane-2,4-dionato-O,O')cobalt typically involves the reaction of cobalt salts with 6-methylheptane-2,4-dione. The resulting compound can form dark green or blue crystals depending on the specific conditions used. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction are employed to confirm the structure and purity of the synthesized compound.

Synthesis Steps:

-

Preparation of Reagents: Cobalt salts and 6-methylheptane-2,4-dione are prepared according to standard procedures.

-

Reaction: The cobalt salt is reacted with 6-methylheptane-2,4-dione in a suitable solvent.

-

Crystallization: The product is crystallized from the reaction mixture.

Characterization Techniques:

-

Infrared Spectroscopy (IR): Used to identify functional groups present in the compound.

-

Nuclear Magnetic Resonance (NMR): Provides information about the molecular structure.

-

X-ray Diffraction: Confirms the crystal structure of the compound.

Structural Features:

-

Central Ion: Cobalt(III)

-

Ligands: Three bidentate 6-methylheptane-2,4-dionato ligands

-

Geometry: Octahedral

Factors Influencing Reactivity:

-

Temperature: Affects the rate of chemical reactions.

-

Solvent Polarity: Influences the stability of the complex.

-

Presence of Other Species: Can participate in redox reactions.

Applications and Research Findings

Tris(6-methylheptane-2,4-dionato-O,O')cobalt has several scientific uses due to its unique chemical behavior and structural characteristics. While specific applications may not be widely documented, its properties make it suitable for studies in coordination chemistry and materials science.

Potential Applications:

-

Coordination Chemistry: Understanding metal-ligand interactions.

-

Materials Science: Development of new materials with specific properties.

Comparison with Similar Compounds

Similar cobalt complexes, such as Tris(3-nitropentane-2,4-dionato-κ2 O,O')cobalt(III), also exhibit octahedral structures and are prepared through nitration reactions . These compounds often form chains through hydrogen bonding interactions, which can influence their physical and chemical properties .

Comparison Table:

| Compound | Central Ion | Ligands | Geometry | Preparation Method |

|---|---|---|---|---|

| Tris(6-methylheptane-2,4-dionato-O,O')cobalt | Co(III) | 6-methylheptane-2,4-dionato | Octahedral | Reaction of cobalt salts with 6-methylheptane-2,4-dione |

| Tris(3-nitropentane-2,4-dionato-κ2 O,O')cobalt(III) | Co(III) | 3-nitropentane-2,4-dionato | Octahedral | Nitration of tris(2,4-pentanedionato)cobalt(III) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume